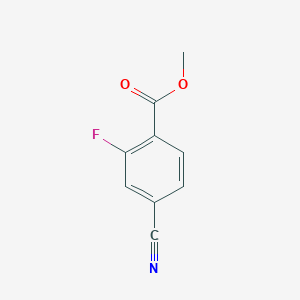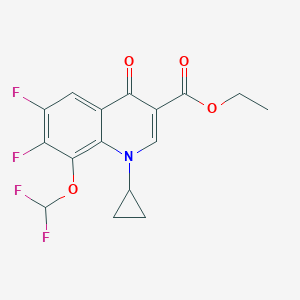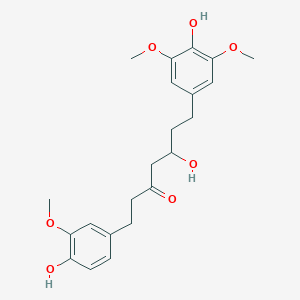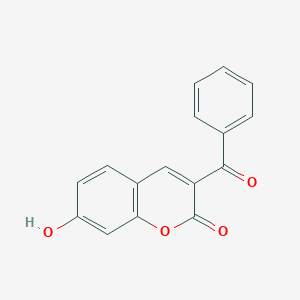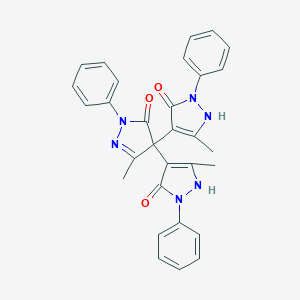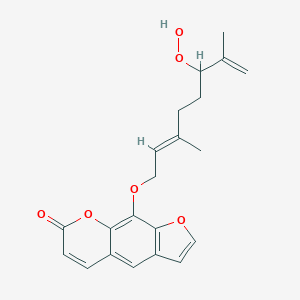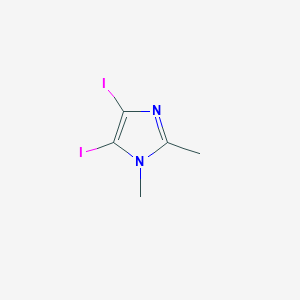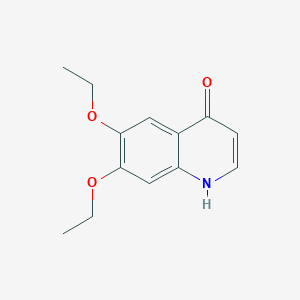![molecular formula C14H15N3O3 B174377 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid CAS No. 198221-13-5](/img/structure/B174377.png)
4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid, also known as DMOBA, is a chemical compound that has gained significant attention in scientific research. DMOBA is a synthetic molecule that belongs to the class of naphthyridine derivatives. It has a unique chemical structure that makes it a potential candidate for various applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid is not well understood. However, it is believed that it exerts its biological activity by interacting with various enzymes and proteins in the body. This compound has been shown to inhibit the activity of HMG-CoA reductase, an enzyme that is involved in the biosynthesis of cholesterol. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to have antimicrobial activity against various bacteria and fungi. It has also been shown to inhibit the growth of cancer cells in vitro. This compound has been shown to reduce the levels of total cholesterol, LDL cholesterol, and triglycerides in animal models of hypercholesterolemia. It has also been shown to reduce the levels of inflammatory cytokines in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid in scientific research is its unique chemical structure, which makes it a potential candidate for various applications. This compound has been shown to exhibit a wide range of biological activities, which makes it a versatile compound for scientific research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid. One potential area of research is the development of this compound-based drugs for the treatment of hypercholesterolemia. Another potential area of research is the development of this compound-based drugs for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid involves a multi-step process that starts with the reaction between 2,6-dimethylpyridine and ethyl acetoacetate. The resulting product is then reacted with hydrazine hydrate to form the hydrazide intermediate. The hydrazide intermediate is then coupled with 2,3-dibromo-1-propanol to form the final product, this compound. The overall yield of this process is around 30%, and the purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This compound has also been shown to inhibit the activity of enzymes that are involved in the biosynthesis of cholesterol. This makes it a potential candidate for the development of drugs that can be used to treat hypercholesterolemia.
Propriétés
| 198221-13-5 | |
Formule moléculaire |
C14H15N3O3 |
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
4-[(5,7-dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H15N3O3/c1-8-7-9(2)15-14-10(8)3-4-11(17-14)16-12(18)5-6-13(19)20/h3-4,7H,5-6H2,1-2H3,(H,19,20)(H,15,16,17,18) |
Clé InChI |
DNOPPYRDIKPOLW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C=CC(=N2)NC(=O)CCC(=O)O)C |
SMILES canonique |
CC1=CC(=NC2=C1C=CC(=N2)NC(=O)CCC(=O)O)C |
Synonymes |
Butanoic acid, 4-[(5,7-dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


